N-(2,5-Dihydroxyphenyl)octadecanamide
Description
N-(2,5-Dihydroxyphenyl)octadecanamide is a phenolic amide derivative characterized by a long aliphatic octadecanamide chain (C18) attached to a 2,5-dihydroxyphenyl moiety. This structure confers unique physicochemical properties, such as amphiphilicity due to the polar hydroxyl groups and the hydrophobic alkyl chain.
Properties
CAS No. |
96048-53-2 |
|---|---|
Molecular Formula |
C24H41NO3 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
N-(2,5-dihydroxyphenyl)octadecanamide |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)25-22-20-21(26)18-19-23(22)27/h18-20,26-27H,2-17H2,1H3,(H,25,28) |
InChI Key |
PJKAKXJREDRRLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dihydroxyphenyl)octadecanamide typically involves the reaction of 2,5-dihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dihydroxyphenyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-(2,5-Dihydroxyphenyl)octadecanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dihydroxyphenyl)octadecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The long aliphatic chain may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenolic Moieties
Butyl 2,5-Dihydroxyphenyl Acetate (Compound 1, )
- Structure : A butyl ester linked to a 2,5-dihydroxyphenyl group via an acetate bridge.
- Activity: Exhibited potent anti-HIV-1 activity (EC₅₀ = 9.80 μM), attributed to its phenolic hydroxyl groups and ester linkage .
- Comparison : Unlike N-(2,5-dihydroxyphenyl)octadecanamide, this compound lacks the amide bond and long alkyl chain, resulting in lower lipophilicity and altered bioavailability.
Methyl/Ethyl 2,5-Dihydroxyphenyl Acetate (Compounds 3 and 4, )
- Structure : Short-chain esters (methyl or ethyl) attached to the 2,5-dihydroxyphenyl group.
- Activity : Demonstrated anti-HIV-1 activity (EC₅₀ = 11.70 μM and 9.93 μM, respectively) .
- Comparison : The shorter alkyl chains reduce membrane permeability compared to the octadecanamide derivative, which may enhance cellular uptake in lipid-rich environments.
1-(2,5-Dihydroxyphenyl)-3-Pyridine-2-yl-Propenone (Chalcone Derivative, )
- Structure : A chalcone backbone with 2,5-dihydroxyphenyl and pyridyl substituents.
- Properties : Exhibits solvatochromism due to conjugated α,β-unsaturated ketones, with UV-Vis absorption maxima at 314 nm and 236 nm .
- Comparison: The chalcone’s conjugated system allows for π-π* transitions, whereas this compound’s absorption is likely dominated by phenolic hydroxyl and amide functionalities.
Functional Analogues with Amide Linkages
N-(2,5-Dihydroxyphenyl)-2-(Methyl(phenyl)amino) Acetamide (Compound 1, )
- Structure: A smaller acetamide derivative with a methyl(phenyl)amino substituent.
- Synthesis : Prepared via divergent routes with >98% purity, characterized by NMR and HRMS .
(E,Z)-N-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-[6-Methyl-4-(thietan-3-yloxy)-pyrimidin-2-ylthio]acetohydrazide (Compound 12, )
Bioactivity and Physicochemical Properties
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